3,6,9,12-Tetraoxaoctadecanoicacid
Description
3,6,9,12-Tetraoxaoctadecanoic acid is a polyether carboxylic acid with an 18-carbon backbone containing four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a carboxylic acid group. Its sodium salt (CAS: 126646-16-0) is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .
Properties
CAS No. |
117591-36-3 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-17-7-8-18-9-10-19-11-12-20-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
CZCCHIDOMPOGLB-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCOCCOCC(=O)O |
Canonical SMILES |
CCCCCCOCCOCCOCCOCC(=O)O |
Other CAS No. |
117591-36-3 |
Synonyms |
HEXETH-4 CARBOXYLIC ACID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Ether and Glycol Chains
(a) 14-O-(β-D-Glucopyranosyl)-3,6,9,12-Tetraoxatetradecanoic Acid (Compound 9)
- Structure: A 14-carbon backbone with four ether oxygens and a β-D-glucopyranosyl group at position 13.
- Properties :
- Applications : Used in glycoconjugate synthesis via coupling reagents like TSTU .
(b) 3,6,9,12-Tetraoxatetradecane-1,14-diamine
- Structure : A 14-carbon chain with four ether oxygens and terminal amine groups.
- Properties :
- Applications: Potential use in polymer crosslinking or metal chelation .
(c) 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic Acid
Functional Group Variations
(a) Carboxylic Acid Esters
- Example: 3,6,9,12-Tetraoxatetradecanoic acid, 5-oxo-, 2-(2-ethoxyethoxy)ethyl ester (CAS: 61286-32-6). Structure: Esterified carboxylic acid with ethoxyethoxy side chains. Properties: Increased lipophilicity for surfactant or emulsion applications .
(b) Azapentadecanedioic Acid Derivatives
Physical and Chemical Properties
Key Research Findings
- Synthetic Efficiency : Glycol-containing analogs (e.g., Compound 9) achieve >80% yield in glycoconjugate coupling reactions using TSTU .
- Regulatory Challenges: Sodium salts of tetraoxaoctadecanoic acid face stricter notification requirements compared to ester derivatives .
- Biological Compatibility : Glycosylated derivatives exhibit low cytotoxicity, making them suitable for drug delivery .
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